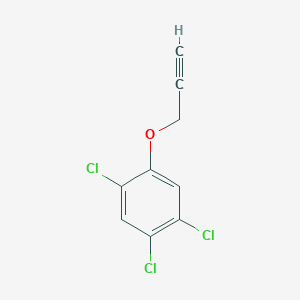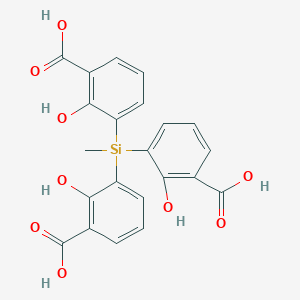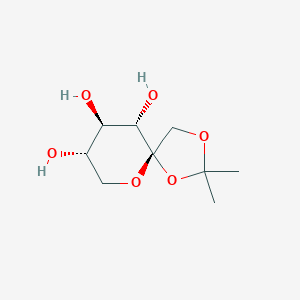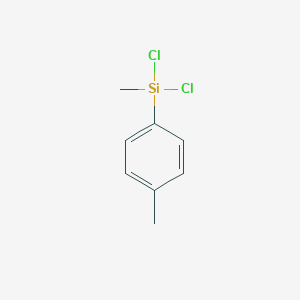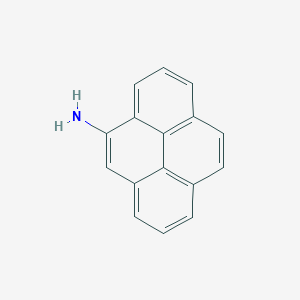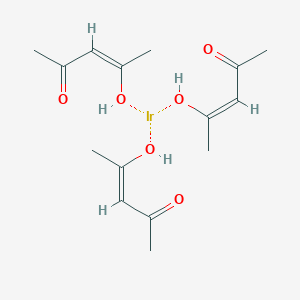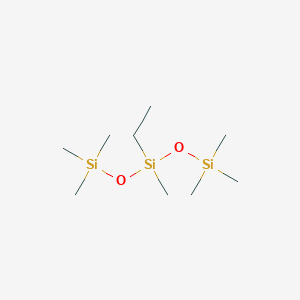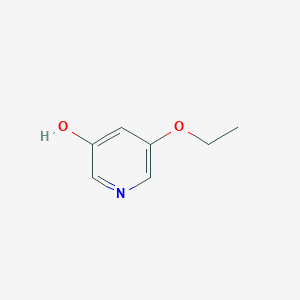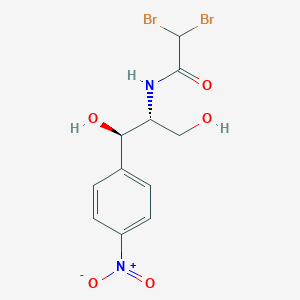
溴苯胺酰
科学研究应用
溴氨苯醇在科学研究中有几种应用,包括:
化学: 溴氨苯醇用作结构-活性关系 (SAR) 研究中的参考化合物,以了解氯霉素类似物与细菌核糖体的结合相互作用.
生物学: 溴氨苯醇用于研究细菌和哺乳动物细胞中蛋白质合成的抑制。
作用机制
溴氨苯醇通过与细菌核糖体的 50S 亚基结合发挥作用,与氯霉素类似 . 这种结合抑制氨基酸向生长的肽链转移,从而阻止肽键的形成和随后的蛋白质合成 . 溴氨苯醇的分子靶点包括 50S 核糖体亚基的 L16 蛋白 . 蛋白质合成的抑制最终导致溴氨苯醇的抑菌作用。
准备方法
溴氨苯醇是通过修饰氯霉素合成的。 合成路线包括用二溴乙酰胺基取代氯霉素中的二氯乙酰胺基 . 反应条件通常涉及在受控条件下使用溴化剂以确保酰胺基的选择性溴化 .
化学反应分析
溴氨苯醇会发生几种类型的化学反应,包括:
氧化: 溴氨苯醇可以在特定条件下被氧化,导致形成各种氧化产物。
还原: 溴氨苯醇中的硝基可以使用还原剂(如氢气在催化剂存在下)还原为胺基。
这些反应中常用的试剂和条件包括用于取代反应的溴化剂、用于还原反应的氢气和催化剂以及用于氧化反应的氧化剂 . 这些反应形成的主要产物取决于所用条件和试剂的具体情况。
相似化合物的比较
溴氨苯醇类似于其他氯霉素类似物,如氯霉素和硫霉素。 溴氨苯醇因存在二溴乙酰胺基而具有独特性,这使它与其他类似物区分开来 . 这种结构修饰影响了它与细菌核糖体的结合相互作用及其整体抗生素活性 .
类似的化合物包括:
氯霉素: 一种具有二氯乙酰胺基的广谱抗生素。
硫霉素: 一种氯霉素类似物,其具有甲基磺酰基而不是二氯乙酰胺基。
氟苯尼考: 一种氟化硫霉素类似物,具有增强的抗生素活性.
溴氨苯醇独特的结构和性质使其成为科学研究和开发新抗生素的宝贵化合物。
属性
IUPAC Name |
2,2-dibromo-N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Br2N2O5/c12-10(13)11(18)14-8(5-16)9(17)6-1-3-7(4-2-6)15(19)20/h1-4,8-10,16-17H,5H2,(H,14,18)/t8-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWOHGNMWBGIRAQ-RKDXNWHRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(CO)NC(=O)C(Br)Br)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@H]([C@@H](CO)NC(=O)C(Br)Br)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Br2N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50876333 | |
| Record name | DIBROMOAMPHENICOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50876333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16803-75-1, 17371-30-1 | |
| Record name | Bromamphenicol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB07492 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | DIBROMOAMPHENICOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50876333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Bromamphenicol interact with its target and what are the downstream effects?
A1: Similar to Chloramphenicol, Bromamphenicol targets bacterial ribosomes, specifically the peptidyl transferase center within the 50S ribosomal subunit [, ]. This interaction inhibits protein synthesis by preventing peptide bond formation [].
Q2: What is the structural relationship between Bromamphenicol and Chloramphenicol, and how does this impact activity?
A2: Bromamphenicol is a structural analog of Chloramphenicol, where a bromine atom replaces the nitro group in the Chloramphenicol structure []. This substitution influences its binding affinity to the bacterial ribosome. Research suggests that the presence of the bromine atom in Bromamphenicol allows for a more extensive interaction with the Dr adhesin (DraE), a virulence factor found in certain bacteria []. This interaction highlights Bromamphenicol's potential as a tool for studying bacterial adhesion and virulence.
Q3: Are there any studies investigating the structure-activity relationship (SAR) of Bromamphenicol and its derivatives?
A3: While dedicated SAR studies on Bromamphenicol itself are limited in the provided research, a study analyzing the interaction between DraE and Chloramphenicol derivatives, including Bromamphenicol, offers valuable insights []. This research suggests that specific functional groups within the Chloramphenicol scaffold are crucial for binding to DraE []. Modifying these functional groups could potentially lead to the development of novel compounds with altered activity and selectivity profiles.
Q4: What analytical methods are typically employed to study Bromamphenicol?
A4: X-ray crystallography is a key technique used to investigate the interaction of Bromamphenicol with its target []. This method provides high-resolution structural information, allowing researchers to visualize the binding mode and identify key interactions between Bromamphenicol and the target molecule.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



